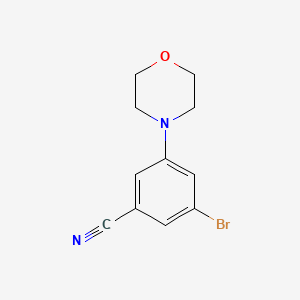

![molecular formula C14H12N2O B1371684 8-(Benzyloxy)imidazo[1,5-a]pyridine CAS No. 910094-98-3](/img/structure/B1371684.png)

8-(Benzyloxy)imidazo[1,5-a]pyridine

Vue d'ensemble

Description

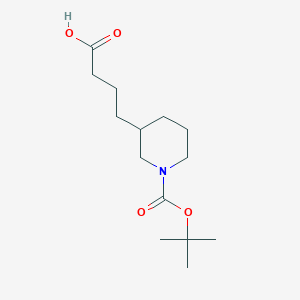

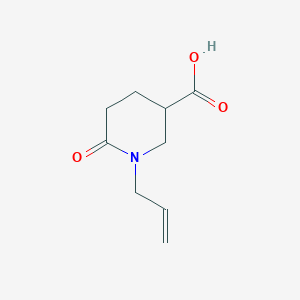

8-(Benzyloxy)imidazo[1,5-a]pyridine is a chemical compound with the molecular formula C14H12N2O . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular weight of 8-(Benzyloxy)imidazo[1,5-a]pyridine is 224.26 g/mol . The InChI code is 1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-(Benzyloxy)imidazo[1,5-a]pyridine include a molecular weight of 224.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices . Their unique chemical structure, versatility, and optical behaviors make them suitable for this application .

Sensors

These compounds have also found use in the creation of sensors . Their luminescent properties can be leveraged to detect and measure various physical or chemical quantities .

Anti-Cancer Drugs

Some imidazo[1,5-a]pyridine derivatives have shown promising results as anti-cancer drugs . For example, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were prepared and evaluated for their cytotoxic activity against a panel of sixty human tumor cell lines .

Emitters for Confocal Microscopy and Imaging

The luminescent properties of these compounds also make them suitable as emitters for confocal microscopy and imaging .

Medicinal Chemistry

Imidazopyridine compounds are used as candidates in medicinal chemistry . Their unique chemical structure and biological properties make them suitable for this application .

Ligands for Coordination Complexes

These compounds can act as ligands for a plethora of coordination complexes . Coordination complexes have a wide range of applications in various fields, including catalysis, materials science, and medicine .

Smart Materials in Optoelectronics

Imidazopyridine derivatives can be used as smart materials in optoelectronics . Their unique optical behaviors make them suitable for this application .

Fluorophores for Bioimaging

These compounds can be used as fluorophores for bioimaging . Their luminescent properties make them suitable for this application .

Chemical Sensors

Imidazopyridine compounds can be used as chemical sensors . Their unique chemical structure and versatility make them suitable for this application .

Pharmaceuticals

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

Cycloaddition Reactions

This class of aromatic heterocycles has great potential in several research areas, including cycloaddition reactions . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

Oxidative Cyclization

Imidazo[1,5-a]pyridine derivatives have been used in oxidative cyclization . This is a type of chemical reaction where a molecule forms a ring, with the loss of a small molecule such as water or ammonia .

Orientations Futures

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . Future research may focus on developing new synthetic methodologies and exploring its potential applications in various fields .

Propriétés

IUPAC Name |

8-phenylmethoxyimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKNDLYOEWCOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CN3C2=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670448 | |

| Record name | 8-(Benzyloxy)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxy)imidazo[1,5-a]pyridine | |

CAS RN |

910094-98-3 | |

| Record name | 8-(Benzyloxy)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

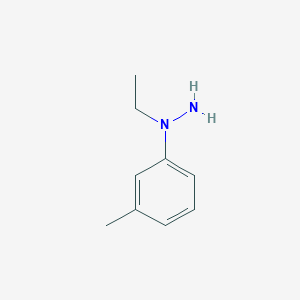

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

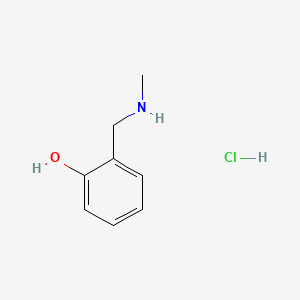

![N-[(4-bromophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1371614.png)

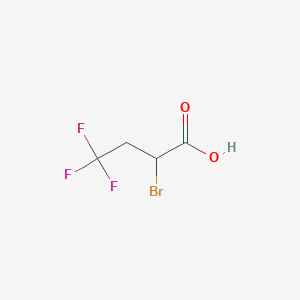

![2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide](/img/structure/B1371621.png)

![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)